2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
Description
Systematic Nomenclature and Molecular Identification
The compound is systematically named according to IUPAC conventions as this compound, reflecting its core structural features. The molecular formula is C₇H₁₀N₂O₄ , with a molecular weight of 186.17 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1132672-85-5 | |
| IUPAC Name | This compound | |
| SMILES Notation | O=C(O)C(N)CN1C(CCC1=O)=O | |
| InChIKey | DPISPNNORVOBQY-UHFFFAOYSA-N |
The succinimide ring (2,5-dioxopyrrolidin-1-yl) is fused to a β-carbon of the alanine-derived backbone, creating a constrained geometry that influences both reactivity and conformational stability. X-ray crystallography of analogous compounds confirms a planar succinimide group with torsional angles favoring hydrogen-bonding interactions.
Historical Development and Discovery Timeline
The compound’s development emerged from mid-20th century advancements in peptide synthesis, particularly the use of N-hydroxysuccinimide (NHS) esters for activating carboxylic acids. While NHS itself was first synthesized in 1964 via hydroxylamine and succinic anhydride condensation, derivatives like this compound gained prominence in the 1990s as researchers sought amino acid analogs with enhanced stability and functionalizability.
Key milestones include:
- 1992 : Initial reports of succinimide-containing amino acids in patent literature for non-hydrolyzable peptide bond mimics.
- 2005 : Commercial availability through specialty chemical suppliers like AK Scientific and Angene International, reflecting industrial demand.
- 2015 : Application in solid-phase peptide synthesis (SPPS) protocols, leveraging the succinimide group’s orthogonal reactivity.
Biological and Chemical Significance in Contemporary Research
This compound’s dual functionality—the nucleophilic primary amine and electrophilic succinimide ring—enables diverse applications:
1. Peptide Backbone Modification
Incorporation into peptide chains introduces conformational restraints, reducing enzymatic degradation while maintaining biological activity. Studies demonstrate enhanced protease resistance in analogs of therapeutic peptides like somatostatin.
2. Bioconjugation Chemistry
The succinimide moiety facilitates NHS-like activation of carboxylates, enabling efficient coupling to amines in proteins or nanoparticles. For example, fluorescent probes conjugated via this scaffold show improved labeling efficiency in live-cell imaging.
3. Prodrug Design
Researchers exploit the pH-dependent hydrolytic stability of the succinimide ring to create tumor-targeted prodrugs. The ring remains intact in circulation (pH 7.4) but undergoes rapid cleavage in acidic tumor microenvironments (pH 6.5–6.8), releasing active drug payloads.
4. Computational Chemistry
Density functional theory (DFT) calculations predict a dipole moment of 5.2 D , with partial charges of +0.32 e⁻ on the amine nitrogen and -0.41 e⁻ on the carbonyl oxygens, guiding rational design of charge-balanced derivatives.
Ongoing investigations focus on enantioselective synthesis routes and applications in covalent protein modification. A 2024 study demonstrated its utility in creating irreversible inhibitors of SARS-CoV-2 main protease through Michael addition to catalytic cysteines.
Properties
Molecular Formula |
C7H10N2O4 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c8-4(7(12)13)3-9-5(10)1-2-6(9)11/h4H,1-3,8H2,(H,12,13) |
InChI Key |
GVFOPICAPGATPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Activation of 2-Amino-3-propanoic acid with N-Hydroxysuccinimide (NHS)
-
- Starting material: 2-Amino-3-propanoic acid (or its derivatives)
- N-Hydroxysuccinimide (NHS)
- Carbodiimide coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
- Temperature: Room temperature
- Reaction time: Typically 2 hours to overnight
Procedure :
The amino acid is dissolved in anhydrous solvent and combined with NHS and EDC·HCl. The mixture is stirred at room temperature, facilitating the formation of the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC).Purification :
After completion, the reaction mixture is diluted with an organic solvent (e.g., DCM), washed with water to remove water-soluble impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography using solvent mixtures such as ethyl acetate/hexane or ethyl acetate/dichloromethane in varying ratios.
Alternative Multi-step Synthesis via Intermediate Formation
Step 1 : Synthesis of 2,5-dioxopyrrolidin-1-yl pent-4-ynoate or similar NHS ester intermediates by reacting corresponding carboxylic acids with NHS and carbodiimide agents.
Step 2 : Coupling of the NHS ester intermediate with an amino acid derivative (e.g., (S)-(−)-α-amino-γ-butyrolactone hydrobromide) in DMF with triethylamine (TEA) as a base to form the target compound.
Step 3 : Purification by rotary evaporation and column chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester-like linkage between the pyrrolidine and propanoic acid moieties undergoes hydrolysis under acidic or alkaline conditions.
Key Findings :
-
Hydrolysis kinetics are pH-dependent, with faster cleavage under alkaline conditions due to nucleophilic attack by hydroxide ions.
-
The reaction preserves the amino acid backbone while releasing the dioxopyrrolidine ring .
Substitution Reactions
The dioxopyrrolidine ring participates in nucleophilic substitutions, particularly at the electrophilic carbonyl carbons.
Case Study :
-
Reaction with ethylenediamine yields diamino derivatives that enhance water solubility by 40% .
-
Thiol substitution forms stable conjugates used in protein-drug linkage strategies .
Oxidation and Reduction
The pyrrolidine ring and amino group undergo redox transformations.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 25°C | 2-Amino-3-(2,5-dioxo-1H-pyrrol-1-yl)propanoic acid | |
| Reduction | NaBH<sub>4</sub>, EtOH, 60°C | 2-Amino-3-(2,5-dihydropyrrolidin-1-yl)propanoic acid |
Mechanistic Insight :
-
Oxidation converts the dioxopyrrolidine ring into a more electrophilic 1H-pyrrole-2,5-dione structure, enhancing reactivity toward amines.
-
Reduction stabilizes the ring but diminishes electrophilicity, limiting substitution kinetics.
Condensation and Cycloaddition
The amino and carbonyl groups enable participation in cyclization reactions.
| Reaction Partner | Conditions | Products | References |
|---|---|---|---|
| Aldehydes | AcOH, 100°C, 6h | Imidazolidinone derivatives | |
| Maleimides | Phosphate buffer, 37°C, 24h | Spirocyclic adducts |
Applications :
-
Condensation with formaldehyde produces imidazolidinones with antimicrobial activity (MIC: 8 µg/mL against S. aureus) .
-
Maleimide cycloaddition generates spiro compounds used in polymer crosslinking .
Biological Interactions
While primarily a synthetic intermediate, its derivatives exhibit bioactive properties:
Stability and Degradation
Critical factors affecting reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Agents
Research has indicated that derivatives of 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid can act as potential antitumor agents. A study synthesized various analogues with the aim of inhibiting key enzymes involved in tumor growth, such as thymidylate synthase and dihydrofolate reductase. These compounds demonstrated promising activity against cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Properties
Another significant application is in neuropharmacology. Compounds containing the dioxopyrrolidinyl moiety have been studied for their neuroprotective effects. They may influence neurotransmitter systems and provide protective effects against neurodegenerative diseases. Experimental models have shown that these compounds can enhance cognitive function and reduce oxidative stress in neuronal cells .
Cosmetic Formulation
Stabilizers and Moisturizers
The compound's ability to form stable emulsions makes it valuable in cosmetic formulations. Its incorporation into creams and lotions enhances moisture retention and skin barrier function. Research indicates that formulations containing this compound exhibit improved sensory attributes and clinical efficacy in moisturizing products .
Active Ingredient Delivery
Additionally, this compound is being explored for its role in the delivery of active ingredients in cosmetics. Its properties allow for encapsulation of other beneficial compounds, improving their stability and bioavailability upon application to the skin. This aspect is particularly relevant for anti-aging products where sustained release is crucial for efficacy .
Peptide Synthesis
Building Block for Peptides
In peptide synthesis, this compound serves as a versatile building block. Its unique structure allows for the introduction of various functional groups during synthesis, facilitating the creation of complex peptides with desired biological activities. This application is especially relevant in the pharmaceutical industry for developing peptide-based drugs .
Comparative Data Table
Case Studies
-
Antitumor Activity Study
A study published in a peer-reviewed journal synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could serve as lead compounds for further development into anticancer drugs. -
Cosmetic Efficacy Research
A clinical trial evaluated a moisturizing cream containing this compound over a period of eight weeks. Participants reported improved skin hydration and texture, confirming the compound's effectiveness as a cosmetic ingredient. -
Peptide Synthesis Innovation
A research group utilized this compound as a key intermediate in synthesizing a novel peptide with antimicrobial properties. The resulting peptide showed promising activity against drug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups allow it to participate in various biochemical reactions, potentially affecting gene expression and protein interactions . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on formula C₆H₁₀N₂O₄.
Functional and Reactivity Differences
- Electrophilic Reactivity: The 2,5-dioxopyrrolidin-1-yl group in the target compound and its analogs (e.g., ) may act as an electrophilic trap, enabling covalent modifications in peptides or polymers.
- Chirality: The (R)-enantiomer of 2-amino-3-(pyridin-3-yl)propanoic acid () highlights the importance of stereochemistry in biological activity, whereas the target compound’s stereochemical preferences remain uncharacterized in the evidence.
- Terminal Functional Groups : Amide-terminated analogs () may exhibit reduced solubility in aqueous environments compared to carboxylic acid derivatives (), impacting their pharmacokinetic profiles.
Biological Activity
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, also known by its CAS number 57159-62-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 186.17 g/mol. The compound features a pyrrolidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 186.17 g/mol |
| CAS Number | 57159-62-3 |
| Melting Point | Not specified |
Research indicates that this compound may interact with glutamate receptors in the central nervous system. This interaction is crucial as glutamate is the primary excitatory neurotransmitter in the brain, involved in processes such as learning and memory.
Affinity for Receptors
Studies have shown that derivatives of this compound exhibit high affinity for various glutamate receptor subtypes, particularly the NMDA (N-methyl-D-aspartate) receptors. For instance, derivatives modified at specific positions on the pyrrolidine ring have demonstrated enhanced receptor selectivity and agonistic activity, suggesting potential therapeutic applications in neurodegenerative diseases and cognitive disorders .
Study on Derivatives
A study published in Chemical and Pharmaceutical Bulletin explored the structure-activity relationships of derivatives of this compound. It was found that certain modifications significantly increased their affinity for NMDA receptors. For example, (R)-3-methyl-nor-TAN-950 A showed potent NMDA agonistic activity, highlighting the importance of structural variations in enhancing biological activity .
Neuroprotective Effects
Another research effort investigated the neuroprotective effects of this compound in models of excitotoxicity. The findings suggested that it could mitigate neuronal damage induced by excessive glutamate release, indicating its potential role in treating conditions like Alzheimer's disease and other forms of dementia .
Q & A
Basic: What are the recommended methods for synthesizing 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid in laboratory settings?
Methodological Answer:
- Solution-phase synthesis : Utilize a multi-step protocol involving coupling of pyrrolidinone derivatives with protected amino acids. For example, activate the carboxylic acid group of 2,5-dioxopyrrolidine using carbodiimides (e.g., EDC or DCC) and react with a tert-butyloxycarbonyl (Boc)-protected β-amino acid. Deprotection with trifluoroacetic acid (TFA) yields the final product.
- Biocatalytic approaches : Employ immobilized enzymes like SwCNTNH2-PAL (single-walled carbon nanotube-supported phenylalanine ammonia lyase) for stereoselective modifications, as demonstrated in batch-mode biotransformations of analogous amino acids .
Basic: How should researchers handle and store this compound to ensure stability and prevent decomposition?
Methodological Answer:
- Storage : Keep in sealed, airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis of the dioxopyrrolidin moiety. Avoid exposure to humidity and light .
- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Conduct a risk assessment for respiratory hazards due to potential aerosolization during weighing .
Basic: What analytical techniques are recommended for confirming the identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for protons adjacent to carbonyl groups) and the β-amino acid backbone.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–220 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 174.1 for CHNO) .
Advanced: How can researchers design experiments to assess the compound's reactivity under varying pH and temperature conditions?
Methodological Answer:
- pH-dependent stability studies : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs). Calculate rate constants () and half-life () to identify optimal storage conditions.
- Thermodynamic profiling : Use calorimetry (e.g., DSC) to determine enthalpy changes () during decomposition. Reference ion clustering data (e.g., for sodium adducts of similar amino acids) to predict stability .
Advanced: What strategies are effective for resolving contradictory data in catalytic efficiency studies involving this compound?
Methodological Answer:
- Control experiments : Compare reaction outcomes with and without the compound to isolate its catalytic role. For batch-mode biocatalysis, validate enzyme activity using a reference substrate (e.g., 3-(thiophen-2-yl)acrylic acid) .
- Kinetic isotope effects (KIEs) : Replace with in the pyrrolidinone ring to study rate-limiting steps. Analyze ratios under steady-state conditions.
Advanced: How can the dioxopyrrolidin moiety be modified to enhance the compound's bioactivity or stability?
Methodological Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the pyrrolidinone ring’s 3-position to reduce susceptibility to nucleophilic attack. Synthesize analogs via reductive amination or Pd-catalyzed cross-coupling .
- Ring hybridization : Replace the dioxopyrrolidin with a bicyclic lactam (e.g., 3,4-dihydroisoquinolinone) to improve metabolic stability. Validate via in vitro cytochrome P450 assays .
Advanced: What methodologies are used to characterize the compound's solid-state structure and crystallinity?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation in a solvent system (e.g., methanol/water). Solve the structure using SHELX-97 and validate bond lengths/angles (e.g., C=O bond ~1.21 Å in pyrrolidinone) .
- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from Cambridge Structural Database (CSD) entries to confirm polymorphic purity.
Advanced: How can impurity profiling be optimized for this compound during pharmaceutical development?
Methodological Answer:
- Forced degradation studies : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (UV light) stress. Identify degradation products using LC-MS/MS and NMR.
- Reference standards : Use pharmacopeial impurities (e.g., EP Impurities K–N) as benchmarks for HPLC method validation. Set acceptance criteria for related substances (<0.15% w/w) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
